2-(3-Chlorophenoxy)-4-methylbenzoic acid

Description

BenchChem offers high-quality 2-(3-Chlorophenoxy)-4-methylbenzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3-Chlorophenoxy)-4-methylbenzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(3-chlorophenoxy)-4-methylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11ClO3/c1-9-5-6-12(14(16)17)13(7-9)18-11-4-2-3-10(15)8-11/h2-8H,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXZWMSHYUDLRFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C(=O)O)OC2=CC(=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2-(3-Chlorophenoxy)-4-methylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

I. Foreword: Unveiling a Molecule of Interest

In the landscape of pharmaceutical and agrochemical research, the nuanced interplay of a molecule's physicochemical properties dictates its behavior, efficacy, and viability. This guide provides a comprehensive technical overview of 2-(3-Chlorophenoxy)-4-methylbenzoic acid, a compound of interest due to its structural motifs commonly found in biologically active agents. While experimental data for this specific molecule is not extensively available in public literature, this document synthesizes predicted data, information from analogous structures, and established analytical methodologies to offer a robust scientific profile. By detailing not just the "what" but the "why" behind experimental approaches, we aim to equip researchers with the foundational knowledge to confidently work with and characterize this and similar chemical entities.

II. Molecular Identity and Structural Elucidation

A precise understanding of a molecule's structure is the cornerstone of all subsequent physicochemical analysis.

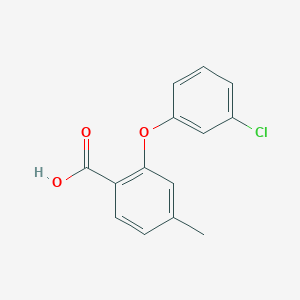

Chemical Structure:

Figure 1: Chemical structure of 2-(3-Chlorophenoxy)-4-methylbenzoic acid.

Core Identifiers:

| Identifier | Value |

| IUPAC Name | 2-(3-Chlorophenoxy)-4-methylbenzoic acid |

| CAS Number | Not readily available in public databases |

| Molecular Formula | C14H11ClO3 |

| Molecular Weight | 262.69 g/mol |

| InChI | InChI=1S/C14H11ClO3/c1-9-5-6-12(14(16)17)13(7-9)18-11-4-2-3-10(15)8-11/h2-8H,1H3,(H,16,17) |

| InChIKey | LXZWMSHYUDLRFE-UHFFFAOYSA-N |

| SMILES | CC1=CC(=C(C=C1)C(=O)O)OC2=CC(=CC=C2)Cl |

III. Predicted Physicochemical Profile

In the absence of extensive experimental data, computational models provide valuable initial assessments of a compound's properties. The following data has been predicted using established algorithms.

| Property | Predicted Value | Source |

| XlogP | 4.1 | PubChemLite |

| Monoisotopic Mass | 262.03967 Da | PubChemLite |

| Collision Cross Section ([M+H]+) | 153.6 Ų | PubChemLite |

| Collision Cross Section ([M-H]-) | 159.7 Ų | PubChemLite |

Expert Insight: A predicted XlogP of 4.1 suggests that 2-(3-Chlorophenoxy)-4-methylbenzoic acid is a lipophilic compound, indicating a preference for non-polar environments and likely low aqueous solubility. This has significant implications for its potential bioavailability and formulation development, suggesting that solubility enhancement strategies may be necessary for in vivo applications.

IV. Experimental Physicochemical Properties: A Guided Approach

While direct experimental values for 2-(3-Chlorophenoxy)-4-methylbenzoic acid are not readily found, we can infer likely properties and outline robust protocols for their determination based on analogous compounds.

A. Melting Point

The melting point is a critical indicator of purity and lattice energy. For a crystalline solid like the target molecule, a sharp melting point range is expected. For context, 4-methylbenzoic acid has a melting point of 177-180 °C. The introduction of the larger, more complex chlorophenoxy group may influence this value.

Proposed Experimental Protocol for Melting Point Determination:

Figure 2: Workflow for Melting Point Determination.

-

Sample Preparation: Ensure the sample is a finely ground, dry powder.

-

Capillary Loading: Pack the sample into a capillary tube to a height of 2-3 mm.

-

Instrumentation: Place the capillary in a calibrated digital melting point apparatus.

-

Heating: Use a rapid heating ramp to approximate the melting point, then perform a slower ramp (1-2 °C/min) with a fresh sample for an accurate determination.

-

Observation and Recording: Record the temperature at which the first liquid appears and the temperature at which the entire sample is liquid.

-

Reporting: The melting point is reported as a range. A narrow range (<2 °C) is indicative of high purity.

B. Aqueous Solubility

Given the predicted high XlogP, the aqueous solubility is expected to be low. Understanding this property is vital for drug development, as it directly impacts dissolution and absorption.

Proposed Experimental Protocol for Shake-Flask Solubility Determination (OECD 105):

Figure 3: Workflow for Shake-Flask Solubility Measurement.

-

Sample Addition: Add an excess of the solid compound to a known volume of purified water (or a relevant buffer) in a sealed flask.

-

Equilibration: Agitate the flask at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Allow the suspension to settle, or centrifuge/filter to separate the solid from the saturated solution.

-

Quantification: Analyze the concentration of the compound in the clear aqueous phase using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Solubility Determination: The measured concentration represents the aqueous solubility at that temperature.

C. Acidity Constant (pKa)

The carboxylic acid moiety makes this an acidic compound. The pKa value is crucial for predicting its ionization state at different physiological pHs, which in turn affects its solubility, permeability, and receptor binding. Benzoic acid has a pKa of approximately 4.2. The electron-withdrawing nature of the chloro- and phenoxy- groups may slightly decrease the pKa.

Proposed Experimental Protocol for pKa Determination by Potentiometric Titration:

-

Solution Preparation: Prepare a solution of the compound in a suitable solvent mixture (e.g., water/methanol) of known concentration.

-

Titration: Titrate the solution with a standardized solution of a strong base (e.g., NaOH) while monitoring the pH with a calibrated pH meter.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point.

V. Proposed Synthesis and Spectroscopic Characterization

A plausible synthetic route for 2-(3-Chlorophenoxy)-4-methylbenzoic acid is via an Ullmann condensation.

Proposed Synthesis Pathway:

Figure 4: Proposed Ullmann Condensation Synthesis Route.

Detailed Synthetic Protocol:

-

To a solution of 2-bromo-4-methylbenzoic acid and 3-chlorophenol in a suitable high-boiling polar aprotic solvent (e.g., DMF or DMSO), add a base such as potassium carbonate.

-

Add a catalytic amount of a copper(I) salt, such as copper(I) iodide.

-

Heat the reaction mixture at an elevated temperature (e.g., 120-150 °C) and monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture and pour it into water.

-

Acidify the aqueous solution with a mineral acid (e.g., HCl) to precipitate the product.

-

Collect the crude product by filtration and purify by recrystallization from a suitable solvent system (e.g., ethanol/water).

Expected Spectroscopic Data:

-

¹H NMR: Resonances corresponding to the aromatic protons on both rings, a singlet for the methyl group protons, and a broad singlet for the carboxylic acid proton. The aromatic region will show complex splitting patterns due to the substitution.

-

¹³C NMR: Signals for the fourteen carbon atoms, including the carbonyl carbon of the carboxylic acid, the carbon bearing the methyl group, and the carbons of the two aromatic rings.

-

Mass Spectrometry: The molecular ion peak ([M]+ or [M-H]-) should be observable at m/z corresponding to the molecular weight, with a characteristic isotopic pattern due to the presence of chlorine.

VI. Conclusion

This technical guide provides a foundational understanding of the physicochemical properties of 2-(3-Chlorophenoxy)-4-methylbenzoic acid for researchers in drug discovery and development. While a comprehensive experimental dataset is yet to be established in public literature, the provided predicted data, along with robust, validated protocols for experimental determination, offer a clear path forward for the characterization of this molecule. The insights into its likely lipophilicity and acidity are critical first steps in designing formulation strategies and predicting its in vivo behavior. As with any scientific endeavor, the principles of expertise, trustworthiness through self-validating protocols, and authoritative grounding are paramount for the successful application of this knowledge.

VII. References

-

PubChemLite. 2-(3-chlorophenoxy)-4-methylbenzoic acid (C14H11ClO3). [Link]

-

PrepChem. Synthesis of 2-(4-methylphenoxy)benzoic acid. [Link]

-

OECD Guidelines for the Testing of Chemicals, Section 1, Test No. 105: Water Solubility. [Link]

-

Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. John Wiley & Sons.

-

Nicolaou, K. C., & Sorensen, E. J. (2003). Classics in Total Synthesis: Targets, Strategies, Methods. John Wiley & Sons.

Molecular structure and weight of 2-(3-Chlorophenoxy)-4-methylbenzoic acid

This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and analytical characterization of 2-(3-Chlorophenoxy)-4-methylbenzoic acid. Designed for researchers, scientists, and professionals in drug development and fine chemical synthesis, this document synthesizes theoretical knowledge with practical insights to serve as a valuable resource.

Introduction and Significance

2-(3-Chlorophenoxy)-4-methylbenzoic acid is a diaryl ether derivative of benzoic acid. The diaryl ether motif is a significant pharmacophore found in a variety of biologically active molecules and functional materials. The specific substitution pattern of this compound—a chlorophenoxy group at the 2-position and a methyl group at the 4-position of a benzoic acid core—suggests its potential as a versatile intermediate in medicinal chemistry and agrochemical research.

The structural similarity to known phenoxybenzoic acid derivatives, which have applications as anti-inflammatory agents and herbicides, makes this molecule a compound of interest for further investigation and development.[1] This guide will delineate its fundamental chemical properties, provide a robust synthetic strategy, and detail the analytical methodologies required for its characterization.

Molecular Structure and Physicochemical Properties

The foundational attributes of 2-(3-Chlorophenoxy)-4-methylbenzoic acid are summarized below. Understanding these properties is crucial for its synthesis, handling, and application.

Molecular Structure

The molecule consists of a 4-methylbenzoic acid core with a 3-chlorophenoxy substituent attached at the C2 position via an ether linkage.

Caption: Molecular structure of 2-(3-Chlorophenoxy)-4-methylbenzoic acid.

Physicochemical Data

The key quantitative properties of the molecule are summarized in the table below. These values are essential for designing reaction conditions, purification protocols, and formulation strategies.

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₁ClO₃ | [2] |

| Molecular Weight | 262.69 g/mol | [2] |

| Monoisotopic Mass | 262.03967 Da | [2] |

| Predicted XlogP | 4.1 | [2] |

| Appearance | White to off-white solid (predicted) | - |

Synthesis and Purification Workflow

The synthesis of 2-(3-Chlorophenoxy)-4-methylbenzoic acid is most effectively achieved via an Ullmann condensation reaction. This copper-catalyzed cross-coupling reaction forms the critical diaryl ether bond.[3]

Rationale for Synthetic Strategy

The Ullmann condensation is a well-established and robust method for the formation of C-O bonds between an aryl halide and a phenol.[3] In this proposed synthesis, 2-bromo-4-methylbenzoic acid is selected as the aryl halide, and 3-chlorophenol serves as the nucleophilic partner. The bromine substituent is a better leaving group than chlorine in this type of reaction, ensuring regioselective coupling at the desired position. A copper(I) salt, such as copper(I) iodide (CuI), is used as the catalyst, and a base, like potassium carbonate, facilitates the deprotonation of the phenol to form the more nucleophilic phenoxide. A high-boiling polar aprotic solvent such as N,N-Dimethylformamide (DMF) is typically employed to ensure the reactants remain in solution at the elevated temperatures required for the reaction.

Caption: Proposed workflow for the synthesis and purification of 2-(3-Chlorophenoxy)-4-methylbenzoic acid.

Detailed Experimental Protocol

Materials:

-

2-bromo-4-methylbenzoic acid

-

3-chlorophenol

-

Potassium carbonate (K₂CO₃), anhydrous

-

Copper(I) iodide (CuI)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Hydrochloric acid (HCl), concentrated

-

Ethanol

-

Deionized water

Procedure:

-

To a dry three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 2-bromo-4-methylbenzoic acid (1.0 eq), 3-chlorophenol (1.2 eq), and anhydrous potassium carbonate (2.5 eq).

-

Evacuate and backfill the flask with nitrogen three times to establish an inert atmosphere.

-

Add anhydrous DMF to the flask to achieve a reactant concentration of approximately 0.5 M.

-

Add copper(I) iodide (0.1 eq) to the stirring suspension.

-

Heat the reaction mixture to reflux (approximately 140-150 °C) and maintain this temperature.

-

Monitor the reaction's progress by thin-layer chromatography (TLC) until the starting 2-bromo-4-methylbenzoic acid is consumed.

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Pour the dark reaction mixture into a beaker containing ice-water.

-

While stirring, slowly add concentrated HCl to acidify the mixture to a pH of approximately 2-3, which will cause the product to precipitate.

-

Collect the crude solid product by vacuum filtration, washing the filter cake with cold deionized water.

-

Purify the crude solid by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield the final product as a crystalline solid.

-

Dry the purified product under vacuum to a constant weight.

Spectroscopic and Analytical Characterization

Confirmation of the structure and assessment of purity are achieved through a combination of spectroscopic techniques. While experimental data for this specific compound is not widely available, the expected spectral characteristics can be reliably predicted based on its structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of the molecule.

-

¹H NMR Spectroscopy (Predicted):

-

Carboxylic Acid Proton (-COOH): A broad singlet is expected at a downfield chemical shift, typically in the range of δ 10-13 ppm.

-

Aromatic Protons: The spectrum will show complex multiplets in the aromatic region (δ 6.8-8.0 ppm). The three protons on the 4-methylbenzoic acid ring and the four protons on the 3-chlorophenoxy ring will have distinct chemical shifts and coupling patterns based on their electronic environment.

-

Methyl Protons (-CH₃): A sharp singlet corresponding to the three methyl protons is expected around δ 2.4 ppm.[2]

-

-

¹³C NMR Spectroscopy (Predicted):

-

Carbonyl Carbon (-COOH): A signal is expected in the range of δ 165-175 ppm.[2]

-

Aromatic Carbons: A total of 12 distinct signals for the aromatic carbons are anticipated in the region of δ 110-160 ppm. The carbons directly attached to the electron-withdrawing oxygen and chlorine atoms will be shifted further downfield.

-

Methyl Carbon (-CH₃): A signal for the methyl carbon should appear upfield, around δ 20-22 ppm.[2]

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups within the molecule.

-

O-H Stretch (Carboxylic Acid): A very broad absorption band is expected in the region of 3300-2500 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group of the carboxylic acid dimer.[4]

-

Aromatic C-H Stretch: Sharp peaks will appear just above 3000 cm⁻¹.

-

C=O Stretch (Carbonyl): A strong, sharp absorption band is expected between 1710-1680 cm⁻¹ for the carbonyl of the aromatic carboxylic acid.[4]

-

C=C Stretch (Aromatic): Several medium to strong bands will be present in the 1600-1450 cm⁻¹ region.

-

C-O Stretch (Ether and Carboxylic Acid): Strong absorptions corresponding to the aryl-O-aryl ether and C-O of the carboxylic acid are expected in the 1300-1100 cm⁻¹ region.

-

C-Cl Stretch: A medium to strong absorption band is expected in the 800-600 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity.

-

Molecular Ion Peak: In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be observed at m/z 262, with a characteristic M+2 peak at m/z 264 (approximately one-third the intensity) due to the presence of the ³⁷Cl isotope.

-

Predicted Fragmentation: Predicted high-resolution mass spectrometry data for common adducts include [M-H]⁻ at m/z 261.03239 and [M+H]⁺ at m/z 263.04695.[5]

-

Key Fragmentation Pathways: Common fragmentation patterns for benzoic acids include the loss of a hydroxyl radical (M-17) and the loss of the entire carboxyl group (M-45).[1] Cleavage of the diaryl ether bond is also a likely fragmentation pathway.

Caption: Analytical workflow for structural confirmation and purity assessment.

Applications in Research and Drug Development

While specific biological activity data for 2-(3-Chlorophenoxy)-4-methylbenzoic acid is not extensively documented, its structural motifs are prevalent in compounds with significant applications in both pharmaceuticals and agrochemicals.

-

Pharmaceutical Intermediate: Benzoic acid derivatives are fundamental building blocks in medicinal chemistry.[6] The phenoxybenzoic acid scaffold, in particular, is found in a number of non-steroidal anti-inflammatory drugs (NSAIDs) and other therapeutic agents. This compound could serve as a key intermediate for synthesizing more complex molecules with potential analgesic or anti-inflammatory properties.[7]

-

Agrochemical Research: Chlorophenoxy herbicides are a major class of compounds used for broadleaf weed control.[8][9][10] They typically function as synthetic auxins, disrupting plant growth.[11] The structure of 2-(3-Chlorophenoxy)-4-methylbenzoic acid shares features with these herbicides, suggesting it could be investigated for its own herbicidal activity or used as a precursor for the development of new crop protection agents.[12][13]

Safety and Handling

Substituted benzoic acids require careful handling in a laboratory setting. Users should always consult the Safety Data Sheet (SDS) for the specific compound before use.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses or goggles, chemical-resistant gloves, and a lab coat.

-

Engineering Controls: Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust or vapors.

-

Handling: Avoid direct contact with skin and eyes. Do not ingest. Wash hands thoroughly after handling.

-

Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container, away from incompatible materials such as strong bases and oxidizing agents.

References

-

Wikipedia. (2023). Ullmann condensation. Retrieved from [Link]

-

PubChem. (n.d.). 2-(3-chlorophenoxy)-4-methylbenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

Preprints.org. (2023). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. Retrieved from [Link]

-

ResearchGate. (2006). Synthesis and Analgesic Activity of 2-Phenoxybenzoic Acid and N-Phenylanthranilic Acid Hydrazides. Retrieved from [Link]

-

World Health Organization. (n.d.). Chlorophenoxy herbicides (excluding 2,4-D and MCPA) in Drinking-water. Retrieved from [Link]

-

PubChemLite. (n.d.). 2-(3-chlorophenoxy)-4-methylbenzoic acid (C14H11ClO3). Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Infrared spectrum of benzoic acid. Retrieved from [Link]

- Wilms, J., et al. (2022). Does the herbicide application form affect the properties of active components?. Science of The Total Environment.

-

Journal of Chemical and Pharmaceutical Research. (2018). Synthesis and Herbicidal Activity of 2-(4-aryloxyphenoxy) propionamides. Retrieved from [Link]

-

Justia Patents. (1978). Esters of substituted phenoxybenzoic acids, compositions of the same and herbicidal use thereof. Retrieved from [Link]

- World Health Organization. (1996). Chlorophenoxy herbicides (excluding 2,4-D and MCPA)

-

Taylor & Francis Online. (n.d.). Chlorophenoxy herbicides – Knowledge and References. Retrieved from [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. rsc.org [rsc.org]

- 3. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 4. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. PubChemLite - 2-(3-chlorophenoxy)-4-methylbenzoic acid (C14H11ClO3) [pubchemlite.lcsb.uni.lu]

- 6. scielo.br [scielo.br]

- 7. NP-MRD: 1H NMR Spectrum (1D, 1000 MHz, H2O, predicted) (NP0198309) [np-mrd.org]

- 8. mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions for analysis and identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. cdn.who.int [cdn.who.int]

- 10. taylorandfrancis.com [taylorandfrancis.com]

- 11. 3-Hydroxy-4-methylbenzoic acid(586-30-1) 13C NMR spectrum [chemicalbook.com]

- 12. spectrabase.com [spectrabase.com]

- 13. patents.justia.com [patents.justia.com]

Solubility Profile of 2-(3-Chlorophenoxy)-4-methylbenzoic Acid in Organic Solvents

An In-depth Technical Guide

Prepared by: Gemini, Senior Application Scientist

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that governs its behavior throughout the drug development lifecycle, from synthesis and purification to formulation and bioavailability. This guide provides a comprehensive technical overview of the solubility profile of 2-(3-Chlorophenoxy)-4-methylbenzoic acid. We will explore the theoretical underpinnings of solubility, detail rigorous experimental methodologies for its determination, analyze solubility across a spectrum of organic solvents, and apply thermodynamic models to interpret the experimental data. The insights derived are crucial for researchers, chemists, and formulation scientists aiming to optimize processes such as crystallization, purification, and the rational design of dosage forms.

Introduction: The Central Role of Solubility

2-(3-Chlorophenoxy)-4-methylbenzoic acid is an organic molecule featuring a carboxylic acid group, an ether linkage, and aromatic rings substituted with a methyl group and a chlorine atom. This combination of functional groups results in a molecule of moderate polarity with specific solute-solvent interaction capabilities. Understanding its solubility is not merely an academic exercise; it is a cornerstone of successful pharmaceutical development.[1][2]

The solubility of an API dictates:

-

Crystallization & Purification: The selection of an appropriate solvent system is paramount for efficient crystallization, which is the primary method for purifying APIs and obtaining the desired solid-state form (e.g., polymorphs, salts, or co-crystals).[2]

-

Formulation Design: For liquid dosage forms, the API must be fully dissolved in a pharmaceutically acceptable solvent system. For solid dosage forms, the dissolution rate, which is influenced by intrinsic solubility, is often the rate-limiting step for drug absorption.[3]

-

Bioavailability: Poor aqueous solubility is a major hurdle in drug development, often leading to low and variable absorption in the gastrointestinal tract.[1]

This guide provides the theoretical framework and practical methodologies to comprehensively characterize the solubility of 2-(3-Chlorophenoxy)-4-methylbenzoic acid in various organic solvents, enabling informed decision-making in a research and development setting.

Theoretical Framework for Solubility

The dissolution of a solid solute in a liquid solvent is a thermodynamic process governed by the principle that a stable solution forms when the Gibbs free energy of the system decreases.[4] This process can be conceptually broken down into three steps:

-

Cavity Formation: Energy is required to overcome the cohesive forces of the solvent molecules to create a cavity for the solute molecule.

-

Solute-Solute Separation: Energy is needed to break the intermolecular forces holding the solute molecules together in the crystal lattice.

-

Solute-Solvent Interaction: Energy is released when the solute molecule is inserted into the solvent cavity and new solute-solvent interactions are formed.

A substance's solubility is thus a function of the balance between the energy required to break apart the solute and solvent interactions and the energy gained from forming new solute-solvent interactions. The age-old adage "like dissolves like" is a useful heuristic that captures this principle: polar solutes tend to dissolve in polar solvents, and nonpolar solutes in nonpolar solvents.[5][6]

Hansen Solubility Parameters (HSPs)

To move beyond simple heuristics, Hansen Solubility Parameters (HSPs) provide a more quantitative method for predicting miscibility and guiding solvent selection.[7][8] HSPs deconstruct the total cohesive energy density of a substance into three components:

-

δd (Dispersion): Energy from atomic van der Waals forces.

-

δp (Polar): Energy from dipolar intermolecular forces.

-

δh (Hydrogen Bonding): Energy from hydrogen bonds.

The principle is that substances with similar HSP values are likely to be miscible.[3][9] Calculating or estimating the HSPs for 2-(3-Chlorophenoxy)-4-methylbenzoic acid and a range of solvents can significantly streamline the solvent screening process for crystallization and formulation.[7]

Experimental Determination of Thermodynamic Solubility

The "gold standard" for determining the equilibrium or thermodynamic solubility of a compound is the shake-flask method .[2][4] This method ensures that a true equilibrium is reached between the undissolved solid and the saturated solution, providing highly reliable data.

Experimental Protocol: Equilibrium Shake-Flask Method

This protocol outlines the steps for determining the solubility of 2-(3-Chlorophenoxy)-4-methylbenzoic acid.

Materials:

-

2-(3-Chlorophenoxy)-4-methylbenzoic acid (crystalline solid)

-

Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, toluene, n-heptane)

-

Scintillation vials or sealed flasks

-

Thermostatically controlled shaker bath or incubator

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

Procedure:

-

Preparation: Add an excess amount of solid 2-(3-Chlorophenoxy)-4-methylbenzoic acid to a series of vials. The presence of undissolved solid at the end of the experiment is crucial.

-

Solvent Addition: Accurately dispense a known volume or mass of each selected solvent into the corresponding vials.

-

Equilibration: Seal the vials tightly and place them in a thermostatic shaker bath set to the desired temperature (e.g., 298.15 K / 25 °C). Agitate the slurries for a sufficient duration (typically 24-72 hours) to ensure equilibrium is reached. The time to reach equilibrium should be determined experimentally.

-

Phase Separation: After equilibration, cease agitation and allow the vials to rest in the temperature-controlled bath for at least 2-4 hours to allow the excess solid to settle.

-

Sampling: Carefully withdraw a sample from the clear supernatant of each vial using a syringe. Immediately pass the solution through a syringe filter to remove any undissolved micro-particles.

-

Dilution: Accurately dilute the filtered aliquot with a suitable mobile phase or solvent to a concentration within the calibrated range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated HPLC-UV method to determine the concentration of the dissolved solute.

-

Repeat: Repeat the entire process at different temperatures (e.g., 308.15 K, 318.15 K) to study the temperature dependence of solubility.

Experimental Workflow Diagram

Caption: Workflow for Equilibrium Solubility Determination.

Solubility Profile and Data Analysis

The following table presents illustrative solubility data for 2-(3-Chlorophenoxy)-4-methylbenzoic acid in a selection of organic solvents at three different temperatures.

Disclaimer: The following data are hypothetical and for illustrative purposes to demonstrate analysis and modeling. Actual experimental values should be determined using the protocol described above.

Table 1: Illustrative Mole Fraction Solubility (x) of 2-(3-Chlorophenoxy)-4-methylbenzoic acid

| Solvent | Solvent Type | T = 298.15 K (25 °C) | T = 308.15 K (35 °C) | T = 318.15 K (45 °C) |

| Methanol | Polar Protic | 0.085 | 0.115 | 0.150 |

| Ethanol | Polar Protic | 0.072 | 0.098 | 0.128 |

| Acetone | Polar Aprotic | 0.110 | 0.145 | 0.185 |

| Ethyl Acetate | Polar Aprotic | 0.065 | 0.088 | 0.115 |

| Toluene | Nonpolar | 0.015 | 0.022 | 0.031 |

| n-Heptane | Nonpolar | 0.001 | 0.002 | 0.003 |

Analysis of Trends:

-

Effect of Solvent Polarity: The data clearly demonstrates the principle of "like dissolves like." The compound, having a polar carboxylic acid group, shows significantly higher solubility in polar solvents like acetone, methanol, and ethanol compared to nonpolar solvents such as toluene and n-heptane.

-

Effect of Temperature: For all solvents tested, the solubility of 2-(3-Chlorophenoxy)-4-methylbenzoic acid increases with increasing temperature.[4] This indicates that the dissolution process is endothermic (ΔH > 0), which is typical for the dissolution of most crystalline organic compounds.

Thermodynamic Modeling and Interpretation

Thermodynamic models are essential for correlating experimental data and deriving valuable parameters that describe the dissolution process.[10]

The van't Hoff Equation

The relationship between solubility and temperature can be modeled using the van't Hoff equation, which relates the mole fraction solubility (x) to the absolute temperature (T). The linear form is particularly useful:[11][12]

ln(x) = - (ΔHsol / R) * (1/T) + (ΔSsol / R)

Where:

-

ΔHsol is the apparent enthalpy of dissolution.

-

ΔSsol is the apparent entropy of dissolution.

-

R is the universal gas constant (8.314 J/mol·K).

By plotting ln(x) versus 1/T, a straight line is obtained. The slope of this line is -ΔHsol/R, and the intercept is ΔSsol/R.[12] From these values, the Gibbs free energy of dissolution (ΔGsol) can be calculated at a given temperature:

ΔGsol = ΔHsol - TΔSsol

A positive ΔHsol confirms an endothermic process, while a positive ΔSsol indicates an increase in disorder as the solid dissolves, which is expected.

The Modified Apelblat Model

For higher accuracy in data correlation, the semi-empirical Apelblat model is widely used.[13][14][15][16][17] It provides a more flexible fit for solubility data over a range of temperatures:

ln(x) = A + (B/T) + C·ln(T)

Where A, B, and C are empirical parameters determined by fitting the model to the experimental data. The Apelblat model often provides a better correlation than the van't Hoff equation because it accounts for the effect of temperature on the enthalpy of dissolution.[13][14]

Data Analysis and Modeling Workflow

Caption: Logical Flow from Experimental Data to Thermodynamic Insight.

Practical Implications in Drug Development

A well-characterized solubility profile is not just data; it is actionable intelligence.

-

Solvent Selection for Crystallization: The data in Table 1 suggests that a mixed solvent system, such as acetone/heptane, could be an excellent choice for crystallization. Acetone acts as the solvent in which the compound is highly soluble, while heptane acts as the anti-solvent. By carefully controlling the solvent ratio and temperature, high-purity crystals with a desired morphology can be produced.

-

Co-crystal Screening: The Hansen Solubility Parameters, informed by experimental data, can be used to screen for potential co-formers. A co-former with a similar HSP to the API is more likely to form a stable co-crystal, which can dramatically alter (and often improve) the API's solubility and dissolution rate.[3][7][8]

-

Formulation Strategy: For a poorly water-soluble compound like this, the high solubility in solvents like acetone and ethanol suggests the feasibility of amorphous solid dispersions or lipid-based formulations to enhance oral bioavailability.

Conclusion

The solubility of 2-(3-Chlorophenoxy)-4-methylbenzoic acid is a multifaceted property that is highly dependent on the nature of the solvent and the temperature. This guide has detailed the essential theoretical concepts, provided a robust experimental protocol for generating high-quality thermodynamic data, and demonstrated how to use thermodynamic models like the van't Hoff and Apelblat equations to interpret these data. By systematically characterizing the solubility profile, researchers and drug development professionals can make informed, data-driven decisions that accelerate the path from discovery to a viable pharmaceutical product.

References

- Van't Hoff Equation - Solubility of Things. (n.d.).

- Data-driven point adjusted Jouyban-Acree-Artificial neural network hybrid model for predicting solubility of active pharmaceutical ingredients in binary solvent mixtures. (2025, March 27). Loughborough University Research Repository.

- Solubility Prediction of Paracetamol in Binary and Ternary Solvent Mixtures Using Jouyban–Acree Model. (n.d.). J-Stage.

- In silico prediction of drug solubility in water-ethanol mixtures using Jouyban-Acree model. (2026, January 18).

- Trained models for solubility prediction of drugs in acetonitrile + water mixtures at various temperatures. (2019, October 24). Taylor & Francis.

- Data-Driven Point Adjusted Jouyban-Acree-Artificial Neural Network Hybrid Model for Predicting Solubility of Active Pharmaceutical Ingredients in Binary Solvent Mixtures. (2024, September 11). ACS Publications.

- Hansen solubility parameter as a tool to predict cocrystal formation. (2025, August 6). ResearchGate.

- Hansen solubility parameter: Significance and symbolism. (2025, August 26).

- Measurement and Correlation of the Solubility of β-Cyclodextrin in Different Solutions at Different Temperatures and Thermodynamic Study of the Dissolution Process. (2019, March 5). MDPI.

- Co-Crystallization: A technique to develop a better pharmaceutical formulation. (2025, May 20).

- Compound solubility measurements for early drug discovery. (2022, May 31). Computational Chemistry.

- Three-dimensional Hansen Solubility Parameters as Predictors of Miscibility in Cocrystal Formation. (2017, September 1). SciSpace.

- Three-dimensional Hansen Solubility Parameters as Predictors of Miscibility in Cocrystal Formation. (2017, December 15). Asian Journal of Pharmaceutics (AJP).

- Thermodynamic Modeling of the Solubility of Salts in Mixed Aqueous−Organic Solvents. (2025, August 5).

- Solubility test for Organic Compounds. (2024, September 24).

- Physics-Based Solubility Prediction for Organic Molecules. (n.d.). PMC - NIH.

- Solubility Data, Solubility Parameters and Thermodynamic Behavior of an Antiviral Drug Emtricitabine in Different Pure Solvents: Molecular Understanding of Solubility and Dissolution. (2021, January 31). MDPI.

- Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles. (2025, November 21). Journal of the American Chemical Society.

- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).

- Solubility Measurement and Thermodynamic Modeling of Bifendate in 13 Pure Solvents at Temperatures from 293.15 to 333.15 K. (2024, July 22). Journal of Chemical & Engineering Data - ACS Publications.

- Drug Solubility and Dissolution Thermodynamic Approach in Various Solvents at Different Temperatures: A Review. (2021, August 15). Biointerface Research in Applied Chemistry.

- Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.).

- Solubility Determination and Comprehensive Analysis of the New Heat-Resistant Energetic Material TNBP. (2023, March 7). PMC.

- Solubility and Thermodynamic Modeling of 5-Nitrofurazone in Pure Solvents and Binary Solvent Mixtures. (2023, May 18). Journal of Chemical & Engineering Data - ACS Publications.

- Solubility Measurement and Thermodynamic Model Correlation of Baclofen in 12 Pure Organic Solvents. (2022, June 3). ACS Publications.

- The van't Hoff Factor - Definition and How to Calculate It. (2020, June 28). Science Notes.

- Experimental solubility vs calculated solubility by van't Hoff model of sulfadiazine in (methanol + water) mixtures. (n.d.). ResearchGate.

- Van 't Hoff equation. (n.d.). Wikipedia.

- Deviation from van't Hoff Behavior of Solids at Low Temperature. (2017, May 25). ACS Omega.

- 2-(3-chlorophenoxy)-4-methylbenzoic acid (C14H11ClO3). (n.d.). PubChemLite.

- 4-[(2-Chlorophenoxy)methyl]benzoic acid | C14H11ClO3 | CID 661071. (n.d.). PubChem.

- 2-Chloro-4-methylbenzoic acid | C8H7ClO2 | CID 2735755. (n.d.). PubChem - NIH.

- 4-Methylbenzoic acid Properties. (2025, October 15). EPA.

- Solubility of 4-Methylbenzoic Acid between 288 K and 370 K. (2025, August 10). ResearchGate.

- Solubility of Benzoic Acid in Organic Solvents | PDF. (2015, January 12). Scribd.

- Chemical Properties of Benzoic acid, 4-methyl-, methyl ester (CAS 99-75-2). (n.d.). Cheméo.

- Solubility of Benzoic Acid in Pure Solvents and Binary Mixtures. (2010, December 13). DiVA.

- Solvent Miscibility Table. (n.d.). Sigma-Aldrich.

Sources

- 1. scispace.com [scispace.com]

- 2. biointerfaceresearch.com [biointerfaceresearch.com]

- 3. ijprajournal.com [ijprajournal.com]

- 4. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chem.ws [chem.ws]

- 6. Solvent Miscibility Table [sigmaaldrich.com]

- 7. researchgate.net [researchgate.net]

- 8. wisdomlib.org [wisdomlib.org]

- 9. Three-dimensional Hansen Solubility Parameters as Predictors of Miscibility in Cocrystal Formation | Asian Journal of Pharmaceutics (AJP) [asiapharmaceutics.info]

- 10. pubs.acs.org [pubs.acs.org]

- 11. solubilityofthings.com [solubilityofthings.com]

- 12. Van 't Hoff equation - Wikipedia [en.wikipedia.org]

- 13. mdpi.com [mdpi.com]

- 14. mdpi.com [mdpi.com]

- 15. Solubility Determination and Comprehensive Analysis of the New Heat-Resistant Energetic Material TNBP - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Acidity Constant (pKa) of 2-(3-Chlorophenoxy)-4-methylbenzoic acid

Abstract

The acid dissociation constant (pKa) is a cornerstone physicochemical parameter in pharmaceutical sciences, profoundly influencing a molecule's solubility, absorption, distribution, metabolism, and excretion (ADME) profile.[1][2] This guide provides a comprehensive technical overview of the theoretical principles and practical methodologies for determining the pKa of 2-(3-Chlorophenoxy)-4-methylbenzoic acid. We delve into the structural factors governing its acidity, present detailed, field-proven protocols for experimental determination via potentiometric titration and UV-Vis spectrophotometry, and explore the utility of computational prediction models. This document is intended for researchers, medicinal chemists, and drug development professionals seeking a robust framework for characterizing the ionization behavior of novel chemical entities.

Introduction: The Critical Role of pKa in Drug Development

2-(3-Chlorophenoxy)-4-methylbenzoic acid is a substituted aromatic carboxylic acid. Molecules of this class are prevalent scaffolds in medicinal chemistry, serving as building blocks for a wide range of therapeutic agents.[3][4] The ionization state of such a molecule at physiological pH (typically ~7.4) is dictated by its pKa value, which in turn governs its ability to cross biological membranes, bind to target proteins, and maintain solubility in aqueous environments.[1][2] An accurate determination of the pKa is therefore not an academic exercise but a critical step in rational drug design and candidate optimization.[2] This guide provides the foundational knowledge and actionable protocols to confidently determine this essential parameter.

Theoretical Framework: Predicting Acidity from Molecular Structure

The acidity of 2-(3-Chlorophenoxy)-4-methylbenzoic acid is primarily determined by the dissociation of the carboxylic acid proton. The equilibrium for this process is described by the acid dissociation constant, Ka, with its logarithmic form, pKa, being more commonly used.

pKa = -log₁₀(Ka)

A lower pKa value corresponds to a stronger acid, indicating a greater tendency to donate a proton.[5] The acidity of the carboxylic group in this specific molecule is modulated by the electronic effects of the substituents on the benzoic acid ring.

-

Benzoic Acid as a Reference: Benzoic acid itself has a pKa of approximately 4.20.[6][7][8]

-

4-methyl group (-CH₃): The methyl group at the para position is a weak electron-donating group (EDG).[9][10] It increases electron density on the ring, which slightly destabilizes the resulting carboxylate anion, making the acid weaker (higher pKa) than benzoic acid. For instance, p-toluic acid (4-methylbenzoic acid) has a pKa of about 4.36.[10][11]

-

2-(3-Chlorophenoxy) group: This is a more complex substituent.

-

Inductive Effect: The oxygen atom of the ether linkage is electronegative and exerts an electron-withdrawing inductive effect, which tends to stabilize the carboxylate anion and increase acidity (lower pKa).[12]

-

Ortho-Effect: Substituents at the ortho position, regardless of their electronic nature, often increase the acidity of benzoic acids.[9][13] This is a complex phenomenon attributed to a combination of steric and electronic factors, where the substituent can force the carboxylic acid group out of the plane of the benzene ring, disrupting resonance stabilization of the undissociated acid and favoring dissociation.

-

3-Chloro Substituent on the Phenoxy Ring: The chlorine atom is a classic electron-withdrawing group (EWG). Its presence on the distal phenoxy ring will inductively pull electron density away from the benzoic acid core, further stabilizing the carboxylate anion and contributing to a lower pKa.[5][9][12]

-

Predicted Acidity: Based on this analysis, the combined electron-withdrawing inductive effects of the phenoxy oxygen and the distal chloro group, coupled with the ortho-effect, are expected to outweigh the weak electron-donating effect of the 4-methyl group. Therefore, it is predicted that 2-(3-Chlorophenoxy)-4-methylbenzoic acid will be a stronger acid than both benzoic acid (pKa ≈ 4.20) and p-toluic acid (pKa ≈ 4.36) , resulting in a pKa value below 4.2.

Comparative pKa Values of Related Compounds

| Compound | pKa Value | Key Substituent Effect |

| Benzoic Acid | ~4.20[6][7][8] | Reference Compound |

| 4-Methylbenzoic Acid (p-Toluic Acid) | ~4.36[10][11] | Electron-Donating (-CH₃) |

| 2-Chlorobenzoic Acid | ~2.92 | Electron-Withdrawing (-Cl) & Ortho-Effect |

| 3-Chlorobenzoic Acid | ~3.83[14] | Electron-Withdrawing (-Cl) |

| 4-Chlorobenzoic Acid | ~3.99 | Electron-Withdrawing (-Cl) |

Experimental Determination of pKa

For definitive characterization, experimental determination is essential. Potentiometric titration is the most widely used and precise method, while UV-Vis spectrophotometry offers a highly sensitive alternative.[15][16][17]

Method 1: Potentiometric Titration

This method involves the gradual addition of a standardized titrant (e.g., NaOH) to a solution of the analyte while monitoring the pH with a calibrated electrode.[16][18] The pKa is determined from the inflection point of the resulting titration curve, which corresponds to the pH at the half-equivalence point.[18]

-

Instrument Calibration: Calibrate the potentiometer and pH electrode using at least three standard aqueous buffers (e.g., pH 4, 7, and 10) to ensure accurate pH measurements.[18]

-

Sample Preparation:

-

Accurately weigh and dissolve a sufficient quantity of 2-(3-Chlorophenoxy)-4-methylbenzoic acid to prepare a solution with a concentration of at least 10⁻³ to 10⁻⁴ M.[16][18] A co-solvent like methanol may be used if solubility is low, but the final pKa will be for that specific solvent system.

-

In the titration vessel, add the sample solution and a background electrolyte (e.g., 0.15 M KCl) to maintain constant ionic strength throughout the titration.[2][18]

-

-

Inert Atmosphere: Purge the sample solution with an inert gas, such as nitrogen, for 10-15 minutes before and during the titration.[2][18] This critical step displaces dissolved CO₂, which can form carbonic acid and interfere with the accurate determination of the endpoint, especially in neutral to alkaline pH ranges.[16]

-

Titration:

-

Place the vessel on a magnetic stirrer and immerse the calibrated pH electrode.

-

Titrate the solution by adding small, precise increments of a standardized base titrant (e.g., 0.1 M NaOH).

-

Record the pH value after each addition, allowing the reading to stabilize.

-

-

Data Analysis:

-

Plot the measured pH (y-axis) against the volume of titrant added (x-axis) to generate the titration curve.

-

The curve will exhibit a sigmoidal shape. The pKa is the pH value at the point where exactly half of the acid has been neutralized (the half-equivalence point).[18]

-

This point can be precisely located by finding the inflection point of the curve, often determined by calculating the first or second derivative of the curve. At this point, pH = pKa .[15]

-

Caption: Workflow for pKa determination by potentiometric titration.

Method 2: UV-Vis Spectrophotometry

This technique is advantageous for compounds with low solubility or when only small sample quantities are available.[16] It relies on the principle that the protonated (HA) and deprotonated (A⁻) forms of a molecule have different UV-Vis absorption spectra, provided a chromophore exists near the ionization center.[1][19]

-

Preparation of Buffers: Prepare a series of buffer solutions with constant ionic strength (e.g., 0.1 M) covering a wide pH range (e.g., from pH 2 to 12 in increments of 0.5 pH units).[1]

-

Sample Preparation: Prepare a stock solution of 2-(3-Chlorophenoxy)-4-methylbenzoic acid in a suitable solvent (e.g., DMSO or methanol).[1]

-

Measurement:

-

For each buffer solution, add a small, constant volume of the stock solution to ensure the final analyte concentration is identical across all samples. The final concentration of the organic co-solvent should be kept low (e.g., ≤2% v/v) to minimize its effect on the aqueous pKa.[1]

-

Record the full UV-Vis absorption spectrum (e.g., 230-500 nm) for the analyte in each buffer solution.[1]

-

-

Data Analysis:

-

Identify one or more wavelengths where the absorbance changes significantly as a function of pH.

-

Plot the absorbance at the chosen wavelength(s) against the pH of the buffer solutions.

-

The resulting data will form a sigmoidal curve. The inflection point of this curve corresponds to the pH at which the concentrations of the protonated and deprotonated species are equal.[15]

-

At this inflection point, pH = pKa . The analysis can be performed using specialized software or by fitting the data to the appropriate form of the Henderson-Hasselbalch equation.[1][19]

-

Sources

- 1. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. dergipark.org.tr [dergipark.org.tr]

- 3. 3-Methyl-2-(4-methylphenoxy)benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 4889-70-7 | MFCD00027404 | 2-[(4-Chlorophenyl)methyl]benzoic acid [aaronchem.com]

- 5. The pKa values of a few ortho-, meta-, and para-substituted benzo... | Study Prep in Pearson+ [pearson.com]

- 6. Towards the “Eldorado” of pKa Determination: A Reliable and Rapid DFT Model - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pKa Vaules for Organic and Inorganic Bronsted Acids at 25o Ca [owl.oit.umass.edu]

- 8. global.oup.com [global.oup.com]

- 9. quora.com [quora.com]

- 10. The Essential Role of p-Toluic Acid in Chemical Industry: Properties, Applications, and Safe Handling_Chemicalbook [chemicalbook.com]

- 11. CompTox Chemicals Dashboard [comptox.epa.gov]

- 12. 20.4 Substituent Effects on Acidity - Organic Chemistry | OpenStax [openstax.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. researchgate.net [researchgate.net]

- 15. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 16. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 17. mt.com [mt.com]

- 18. creative-bioarray.com [creative-bioarray.com]

- 19. How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide [chemagine.co.uk]

Literature review of chlorophenoxy benzoic acid derivatives in agrochemistry

An In-depth Technical Guide to Chlorophenoxy Benzoic Acid Derivatives in Agrochemistry

Introduction: A Legacy of Selective Weed Control

The development of synthetic herbicides represents a cornerstone of modern agriculture, enabling vast improvements in crop yields. Among the most significant and enduring classes of these compounds are the synthetic auxins, which mimic the action of the natural plant hormone indole-3-acetic acid (IAA).[1][2] Chlorophenoxy benzoic acid derivatives, and the broader family of phenoxy herbicides, fall squarely within this category. These molecules are renowned for their systemic action and remarkable selectivity, preferentially targeting broadleaf (dicotyledonous) weeds while leaving grass crops like cereals largely unharmed.[1]

First developed in the 1940s, the phenoxyalkanoic acids marked a new era in chemical weed management.[3] While compounds like 2,4-D (2,4-dichlorophenoxyacetic acid) are the most famous examples, the underlying chemical scaffold—an aromatic ring linked via an ether bond to a carboxylic acid—has been the subject of extensive research and modification.[4] This guide provides a detailed technical review of the chlorophenoxy benzoic acid derivatives and their relatives. We will delve into their synthesis, the intricate molecular mechanism by which they exert their phytotoxic effects, the critical relationship between their chemical structure and biological activity, and the analytical methods used for their study. This document is intended for researchers, chemists, and plant scientists engaged in the discovery and development of next-generation agrochemicals.

Part 1: Chemical Synthesis and Core Properties

The synthesis of chlorophenoxy benzoic acid derivatives is typically achieved through a robust and well-established chemical pathway. The central challenge is the formation of the diaryl ether bond, which connects the two aromatic ring systems.

Core Synthetic Strategy: Ullmann Condensation and Hydrolysis

The most common and effective method for creating the core structure is the Ullmann condensation, a copper-catalyzed nucleophilic aromatic substitution. This is followed by a straightforward hydrolysis step to yield the final active carboxylic acid.

-

Ullmann Condensation: This reaction couples a substituted phenol (e.g., a dichlorophenol) with a halo-benzoic acid ester (e.g., methyl 4-bromobenzoate). The choice of an ester is deliberate; the carboxylic acid group is protected as an ester to prevent it from interfering with the base-catalyzed condensation reaction. A copper catalyst, often copper(I) iodide, is essential to facilitate the coupling, which joins the phenolic oxygen to the aromatic ring of the benzoate.[3]

-

Saponification (Ester Hydrolysis): Once the diaryl ether linkage is formed, the resulting ester intermediate is hydrolyzed to the free carboxylic acid. This is typically accomplished by heating the ester with a strong base, such as sodium hydroxide, in an aqueous or mixed aqueous-organic solvent system. Subsequent acidification of the reaction mixture protonates the carboxylate salt, causing the final product to precipitate out of the solution.[3]

Experimental Protocol: Synthesis of 4-(2,5-Dichlorophenoxy)benzoic Acid

This protocol is a generalized procedure based on standard laboratory methods for Ullmann condensation and ester hydrolysis.[3]

Step 1: Methyl 4-(2,5-dichlorophenoxy)benzoate Synthesis

-

Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add methyl 4-hydroxybenzoate (1 equivalent), 2,5-dichlorophenol (1.1 equivalents), and potassium carbonate (2 equivalents).

-

Solvent and Catalyst: Add a high-boiling polar aprotic solvent, such as dimethylformamide (DMF), to the flask. Add a catalytic amount of copper(I) iodide (0.1 equivalents).

-

Reaction: Heat the reaction mixture to reflux (typically 140-150°C) and maintain for 12-24 hours.

-

Causality Note: The high temperature is necessary to overcome the activation energy of the reaction. The potassium carbonate acts as a base to deprotonate the phenol, forming the more nucleophilic phenoxide ion required for the substitution.

-

-

Workup: Cool the mixture to room temperature and pour it into a beaker of cold water. A precipitate should form. Filter the solid, wash with water, and then dissolve it in a suitable organic solvent like dichloromethane.

-

Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the pure ester.

Step 2: Hydrolysis to 4-(2,5-Dichlorophenoxy)benzoic Acid

-

Setup: Dissolve the purified methyl 4-(2,5-dichlorophenoxy)benzoate (1 equivalent) in a mixture of methanol and water.

-

Reaction: Add an excess of sodium hydroxide (3-5 equivalents) and heat the mixture to reflux for 2-4 hours. The progress can be monitored by Thin Layer Chromatography (TLC) to confirm the disappearance of the starting ester.

-

Isolation: After cooling, remove the methanol under reduced pressure. Dilute the remaining aqueous solution with water.

-

Acidification: While stirring vigorously, slowly add concentrated hydrochloric acid to the aqueous solution until the pH reaches 2-3.

-

Self-Validation Check: A dense white precipitate of the carboxylic acid should form. The acidic pH ensures the complete protonation of the carboxylate, minimizing product loss to the aqueous phase.

-

-

Final Purification: Collect the precipitate by vacuum filtration, wash thoroughly with cold water to remove inorganic salts, and dry under vacuum to yield the final product.

Part 2: Mechanism of Action - A Tale of Hormonal Hijacking

Chlorophenoxy benzoic acid derivatives function as "superauxins." They are more resistant to metabolic breakdown within the plant than the natural auxin, IAA.[1] This stability allows them to accumulate to supraoptimal concentrations, triggering a cascade of events that overwhelms the plant's normal growth regulation, ultimately leading to death.[5] The molecular mechanism is a fascinating example of targeted protein degradation.

The SCF-TIR1/AFB Signaling Pathway

-

Perception: In the plant cell nucleus, the herbicide molecule is recognized and bound by a specific auxin receptor complex, known as SCF-TIR1/AFB. This complex is an E3 ubiquitin ligase.[5][6]

-

Targeting the Repressor: The binding of the auxin herbicide to the TIR1/AFB component of the complex creates a binding site for a family of transcriptional repressor proteins known as Aux/IAA.[6][7]

-

Ubiquitination and Degradation: The SCF-TIR1/AFB complex then "tags" the captured Aux/IAA repressor with ubiquitin molecules. This ubiquitination marks the repressor for destruction by the cell's waste disposal system, the 26S proteasome.[5]

-

Gene Activation: Under normal conditions, Aux/IAA proteins bind to and inhibit Auxin Response Factors (ARFs), which are the transcription factors that turn on auxin-related genes. With the Aux/IAA repressors destroyed, the ARFs are free to activate the transcription of a host of auxin-responsive genes.[5][6]

-

Downstream Chaos: The massive, uncontrolled expression of these genes leads to two critical downstream effects:

-

Ethylene Overproduction: Key genes for ethylene biosynthesis, such as ACC synthase, are strongly upregulated. The resulting flood of ethylene causes classic herbicide injury symptoms like leaf curling (epinasty) and tissue swelling.[6]

-

Abscisic Acid (ABA) Accumulation: The expression of 9-cis-epoxycarotenoid dioxygenase (NCED), a key enzyme in the biosynthesis of the stress hormone ABA, is also increased.[6] The surge in ABA leads to the closure of stomata (inhibiting photosynthesis), promotes senescence, and contributes to the generation of reactive oxygen species (ROS), which cause widespread cellular damage.[6][7]

-

This combined hormonal disruption of growth, development, and stress responses is ultimately lethal to susceptible plants.[6]

Part 3: Structure-Activity Relationships (SAR)

The herbicidal efficacy of chlorophenoxy benzoic acid derivatives is highly dependent on their molecular structure.[8] Minor changes to the molecule can drastically alter its biological activity, selectivity, and persistence. Understanding these relationships is fundamental to designing more effective and safer agrochemicals.

Key determinants of activity include:

-

The Carboxylic Acid Group: This acidic moiety is considered essential for auxin-like activity. It is believed to be the primary interaction point with the TIR1/AFB receptor pocket. Converting the acid to an ester or another derivative often renders the molecule inactive until it is metabolized back to the free acid within the plant.

-

Substitution on the Aromatic Rings: The number and position of chlorine atoms (or other substituents like methyl groups) on the phenoxy ring are critical.[8] For phenoxyacetic acids, substitution at the 2- and 4-positions (as in 2,4-D) confers high activity. The pattern of substitution influences how well the molecule fits into the receptor's binding pocket and also affects its metabolic stability.[8][9]

-

The Ether Linkage: The oxygen bridge provides rotational flexibility, allowing the two ring systems to adopt the optimal conformation for receptor binding.

Part 4: Agronomic Use and Environmental Fate

Chlorophenoxy herbicides are used extensively worldwide to control broad-leaved annual and perennial weeds in a variety of agricultural and non-agricultural settings.[10] Their selectivity makes them particularly valuable in cereal crops, pastures, and turfgrass management.[1][2]

Environmental Persistence and Degradation

Once applied, the fate of these herbicides in the environment is a critical consideration.

-

Biodegradation: The primary route of dissipation from soil and water is microbial biodegradation.[10] Soil microorganisms adapt to use these compounds as a carbon source, breaking them down into simpler, non-toxic molecules.

-

Half-Life: The persistence of a herbicide is often measured by its soil half-life (the time it takes for 50% of the applied amount to degrade). This can vary significantly based on soil type, temperature, moisture, and microbial activity.[11] Chlorophenoxy herbicides generally have a low to moderate persistence, reducing the risk of carryover to subsequent crops.[10]

-

Leaching: Due to their acidic nature and moderate water solubility, there is some potential for leaching into groundwater, though they are generally considered to have only a marginal potential for this.[10]

| Herbicide (Related Phenoxy Acids) | Typical Soil Half-Life | Primary Degradation Product(s) |

| 2,4-D | ~6-15 days[11] | 2,4-Dichlorophenol (2,4-DCP) |

| 2,4,5-T | 12-59 days[10] | 2,4,5-Trichlorophenol |

| Dichlorprop | 8-12 days[10] | 2,4-Dichlorophenol |

| Mecoprop (MCPP) | 7-9 days[10] | 4-Chloro-2-methylphenol |

| MCPB | 4-6 days[10] | MCPA, 4-Chloro-2-methylphenol |

| 2,4-DB | < 7 days[10] | - |

Table 1: Environmental soil half-lives of several common chlorophenoxy herbicides. Data provides context for the expected persistence of this chemical class.

Toxicological Profile

The acute toxicity of most chlorophenoxy herbicides to mammals is low to moderate.[12] However, a significant historical concern has been the contamination of certain phenoxy herbicides, particularly those derived from trichlorophenol (like 2,4,5-T), with highly toxic dioxins, such as 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD).[10] Modern manufacturing processes have been refined to minimize or eliminate such contaminants.

Part 5: Analytical Methodologies

Accurate and sensitive detection of chlorophenoxy benzoic acid derivatives in environmental matrices like water, soil, and crops is essential for regulatory monitoring and research.

Core Analytical Workflow

-

Extraction: The first step is to isolate the analytes from the sample matrix. This is commonly done using liquid-liquid extraction (LLE) or solid-phase extraction (SPE).[12]

-

Derivatization (for GC): Because the carboxylic acids themselves are polar and non-volatile, they are not suitable for direct analysis by Gas Chromatography (GC).[13] Therefore, a crucial derivatization step is required to convert them into more volatile and less polar esters (e.g., methyl or butyl esters).[12][14] This chemical modification improves chromatographic separation and detection sensitivity.

-

Chromatographic Separation:

-

Gas Chromatography (GC): After derivatization, GC is a powerful technique for separating the different herbicide esters. It is often coupled with highly sensitive detectors like an electron capture detector (ECD) or a mass spectrometer (MS).[12]

-

High-Performance Liquid Chromatography (HPLC): HPLC offers an alternative that can often analyze the acidic form directly without derivatization, simplifying sample preparation.[13][15]

-

-

Detection and Quantification:

Conceptual Protocol: Herbicide Residue Analysis in Water

-

Sample Preparation: Collect a 500 mL water sample. Acidify to pH < 2 with sulfuric or hydrochloric acid to ensure the herbicides are in their protonated, less polar form.[12]

-

Extraction: Pass the acidified water through a solid-phase extraction (SPE) cartridge packed with a material like graphitized carbon black.[14] The herbicides will adsorb onto the cartridge material. Elute the herbicides from the cartridge with a small volume of an appropriate organic solvent.

-

Derivatization: Evaporate the solvent and add a derivatizing agent (e.g., methanol with an acid catalyst or diazomethane) and heat gently to convert the acids to their methyl esters.

-

Analysis: Inject a small volume of the derivatized extract into a GC-MS system. The compounds are separated on the GC column and then detected and quantified by the mass spectrometer.

Conclusion and Future Perspectives

Chlorophenoxy benzoic acid derivatives and their related compounds remain a vital tool in global agriculture due to their efficacy and selectivity. The elucidation of their molecular mechanism of action via the SCF-TIR1/AFB pathway has provided profound insights into plant hormone signaling and created new opportunities for rational herbicide design.

Future research in this field is likely to focus on several key areas:

-

Novel Derivatives: Synthesizing new analogues with improved activity spectra, greater crop safety, or unique selectivities.

-

Overcoming Resistance: As with any herbicide, weed resistance is an ongoing concern. Understanding the molecular basis of resistance can guide the development of derivatives that circumvent these mechanisms.

-

Enhanced Environmental Profile: Designing molecules that are highly effective at lower application rates and exhibit more rapid and predictable environmental degradation.

By building on the rich history and deep scientific understanding of this chemical class, researchers can continue to develop innovative solutions that support sustainable and productive agricultural systems.

References

- World Health Organization. (n.d.). Chlorophenoxy herbicides (excluding 2,4-D and MCPA)

- Pazmiño, D. M., et al. (2011). Auxinic herbicides, mechanisms of action, and weed resistance: A look into recent plant science advances. SciELO.

- Grossmann, K. (2007). Auxin Herbicide Action: Lifting the Veil Step by Step. Taylor & Francis Online.

- Wyrzykowska, E., et al. (2025).

- Grossmann, K. (2010). Auxin Herbicide Action: Lifting the Veil Step by Step. PMC.

- Grossmann, K. (2010). Auxin herbicides: current status of mechanism and mode of action. PubMed.

- Lee, H. B., et al. (2000).

- Li, Q., et al. (n.d.).

- Unknown. (n.d.). Synthetic Auxins. Herbicide Symptoms Tool.

- Fujinami, A., et al. (n.d.). Relationship between Chemical Structure and Selectivity in Herbicidal Activity of tranS-j3-(2,4-Dichlorophenoxy)- acrylates against Rice Plant and Barnyard-grass. J-STAGE.

- BenchChem. (2025). An In-depth Technical Guide to 4-(2,5-Dichlorophenoxy)

- An, J., et al. (n.d.). Environmental fate and effects of 2,4-dichlorophenoxyacetic herbicide.

- Rahman, M. M. (2005). Determination of Acid Herbicides in Water by GC-MS: A Modified Method Using Single Extraction and Methanol Esterification.

- ATSDR. (n.d.). 2,4-Dichlorophenoxyacetic Acid.

- Barile, F. A. (2019). Chlorophenoxy herbicides – Knowledge and References. Taylor & Francis.

Sources

- 1. Auxin herbicides: current status of mechanism and mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Home Page / Herbicide Symptoms Tool [herbicide-symptoms.ipm.ucanr.edu]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. Auxin Herbicide Action: Lifting the Veil Step by Step - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. scielo.br [scielo.br]

- 8. mdpi.com [mdpi.com]

- 9. tandfonline.com [tandfonline.com]

- 10. cdn.who.int [cdn.who.int]

- 11. atsdr.cdc.gov [atsdr.cdc.gov]

- 12. americanlaboratory.com [americanlaboratory.com]

- 13. researchgate.net [researchgate.net]

- 14. Analysis of chlorophenoxy acid herbicides in water by large-volume on-line derivatization and gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. A sensitive and efficient method for the determination of 8 chlorophenoxy acid herbicides in crops by dispersive liquid–liquid microextraction and HPLC with fluorescence detection and identification by MS - Analytical Methods (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Safety Data Sheet (SDS) and Predicted Toxicity Risks for 2-(3-Chlorophenoxy)-4-methylbenzoic acid

Abstract

Introduction and Statement on Data Availability

2-(3-Chlorophenoxy)-4-methylbenzoic acid is a unique molecule for which a comprehensive, empirically derived toxicological profile is not publicly available. Standard chemical safety databases lack specific Safety Data Sheets (SDS) and detailed studies on its acute toxicity, carcinogenicity, mutagenicity, and ecotoxicity. This data gap necessitates a structured, science-led approach to hazard assessment based on the principle of chemical similarity.

The molecule can be deconstructed into two key functional components:

-

A chlorophenoxy group, characteristic of a major class of systemic herbicides.

-

A substituted benzoic acid core, a common moiety in chemical synthesis.

This guide will analyze the known toxicological profiles of representative compounds from each class to build a predictive risk profile for the target molecule. This methodology, rooted in the principles of structure-activity relationships (SAR), provides a foundation for implementing rigorous, evidence-based safety protocols in the absence of direct data.

Predictive Toxicology Workflow

The process of assessing the risks of a data-poor compound involves a logical workflow. The objective is not to definitively state the toxicity but to predict potential hazards and establish a conservative margin of safety for handling and research.

Caption: Predictive Toxicology Workflow for Data-Poor Compounds.

Toxicological Analysis of Structural Analogues

The Chlorophenoxy Moiety: Systemic and Environmental Risks

The chlorophenoxy group is the defining feature of herbicides like MCPA and 2,4-D. These compounds act as synthetic auxins in plants and exhibit systemic toxicity in mammals.

Mechanism of Toxicity: The toxicity of chlorophenoxy herbicides is not fully elucidated but is thought to involve mitochondrial injury, cell membrane damage, and the uncoupling of oxidative phosphorylation[1]. At doses exceeding the renal anion transport mechanism's capacity (approximately 50 mg/kg), toxicity increases markedly[1].

Human Health Effects:

-

Acute Exposure: Ingestion of large quantities can lead to vomiting, abdominal pain, muscle weakness, and in severe cases, metabolic acidosis, rhabdomyolysis, and coma[1]. While cutaneous absorption is generally minimal, these compounds can be moderately irritating to the skin, eyes, and respiratory tract[2].

-

Chronic Exposure & Carcinogenicity: The carcinogenicity of this class is a subject of ongoing scientific discussion. The International Agency for Research on Cancer (IARC) has classified chlorophenoxy herbicides as a group in Group 2B (possibly carcinogenic to humans) [3]. However, regulatory bodies like the U.S. Environmental Protection Agency (EPA) have classified specific compounds like 2,4-D as "Group D" (not classifiable as to human carcinogenicity) , citing inadequate or conflicting evidence[4]. Epidemiological studies have suggested potential links to non-Hodgkin's lymphoma, but a definitive causal relationship has not been established[4].

Pharmacokinetics: Chlorophenoxy compounds are well-absorbed from the gastrointestinal tract and are primarily excreted unchanged in the urine[2]. Their biological half-lives in mammals typically range from 10 to 33 hours[3].

The Substituted Benzoic Acid Moiety: Localized Hazards

The second structural component is a substituted benzoic acid. Data from compounds like 4-chlorobenzoic acid and m-chlorobenzoic acid provide insights into the potential for localized irritation and acute toxicity.

-

Skin and Eye Irritation: Substituted benzoic acids are frequently classified as skin and eye irritants. Safety data for 4-chlorobenzoic acid and related compounds consistently lists warnings for causing skin irritation and serious eye irritation[5]. Some may also cause respiratory irritation upon inhalation of dusts[5][6].

-

Acute Oral Toxicity: These compounds generally exhibit moderate acute oral toxicity. For example, 4-chlorobenzoic acid is classified as "Harmful if swallowed" (Acute Toxicity, Oral: Category 4).

Integrated Hazard Profile for 2-(3-Chlorophenoxy)-4-methylbenzoic acid

By integrating the data from these analogues, a predictive hazard profile can be constructed. This profile should be used as the basis for all laboratory safety protocols.

Predicted GHS Classification:

-

Acute Oral Toxicity: Category 4 (Harmful if swallowed).

-

Skin Corrosion/Irritation: Category 2 (Causes skin irritation).

-

Serious Eye Damage/Eye Irritation: Category 2 (Causes serious eye irritation).

-

Specific Target Organ Toxicity (Single Exposure): Category 3 (May cause respiratory irritation).

-

Long-term Hazards: Potential for systemic effects on the kidney and liver, based on the chlorophenoxy class. Carcinogenicity is not classifiable but should be handled with precaution (IARC Group 2B for the class).

-

Aquatic Toxicity: Expected to be harmful or toxic to aquatic life, a known hazard of the chlorophenoxy herbicide class[7].

| Hazard Parameter | Predicted Risk for 2-(3-Chlorophenoxy)-4-methylbenzoic acid | Basis from Structural Analogues |

| Acute Oral Toxicity | Moderate (Category 4) | 4-Chlorobenzoic acid is Category 4. Chlorophenoxy herbicides have moderate acute toxicity[3]. |

| Skin Irritation | Irritant (Category 2) | Substituted benzoic acids are known skin irritants[5]. Chlorophenoxy compounds are also irritants[2]. |

| Eye Irritation | Serious Irritant (Category 2) | Substituted benzoic acids are known eye irritants[5]. |

| Respiratory Irritation | Potential Irritant (STOT SE 3) | A common property of acidic, dusty solids like substituted benzoic acids[5][6]. |

| Systemic Toxicity | Kidney, Liver, Nervous System | Target organs for chlorophenoxy herbicides[1][3]. |

| Carcinogenicity | Handle as a potential carcinogen | Chlorophenoxy class is IARC Group 2B[3]. Data on specific analogues is conflicting[4]. |

| Aquatic Ecotoxicity | Harmful to Toxic | MCPA and 2,4-D are toxic to aquatic organisms[7][8][9]. p-Toluic acid is harmful to aquatic life. |

Experimental Protocols: Safe Handling and Risk Mitigation

Given the predicted hazard profile, a conservative, multi-layered approach to safety is required. The following protocols are based on the precautionary principle.

Engineering Controls

-

Primary Containment: All weighing and transfers of the solid material must be conducted in a certified chemical fume hood or a powder containment hood to prevent inhalation of dust.

-

Ventilation: The laboratory must be equipped with general dilution ventilation that provides a minimum of 6-12 air changes per hour.

-